1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene are organic compounds that belong to the class of chlorinated aromatic hydrocarbons These compounds are characterized by the presence of multiple chlorine atoms attached to a benzene ring, making them highly chlorinated derivatives of benzene
Vorbereitungsmethoden
The synthesis of these compounds typically involves the chlorination of benzene derivatives under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through the formation of a chloronium ion intermediate, which then reacts with the benzene ring to form the chlorinated product.
Industrial production methods may involve the use of more advanced techniques such as catalytic chlorination, where a catalyst is used to enhance the reaction rate and selectivity. This method allows for the efficient production of highly chlorinated benzene derivatives on a large scale.
Analyse Chemischer Reaktionen
These compounds undergo various types of chemical reactions, including:
Oxidation: The chlorinated benzene derivatives can be oxidized to form corresponding chlorinated benzoic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of these compounds can lead to the formation of less chlorinated derivatives or dechlorinated products. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: These compounds can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of phenols or other substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
These chlorinated benzene derivatives have several scientific research applications:
Chemistry: They are used as intermediates in the synthesis of more complex organic molecules. Their unique reactivity makes them valuable in various organic synthesis reactions.
Biology: These compounds are studied for their potential biological activity, including their effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore their potential use as pharmaceutical agents, particularly in the development of drugs targeting specific molecular pathways.
Industry: They are used in the production of specialty chemicals, including pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms can enhance their binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other chlorinated benzene derivatives such as 1,2,4-trichlorobenzene and 1,3,5-trichlorobenzene. These compounds share similar chemical properties but differ in the position and number of chlorine atoms on the benzene ring.
Eigenschaften
Molekularformel |
C28H18Cl10 |
---|---|
Molekulargewicht |
709.0 g/mol |
IUPAC-Name |
1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/2C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10;15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h2*1-8,13H/t;13-/m.0/s1 |
InChI-Schlüssel |
HIZIFSYVXSKXIE-RSJBZBQMSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@H](C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.